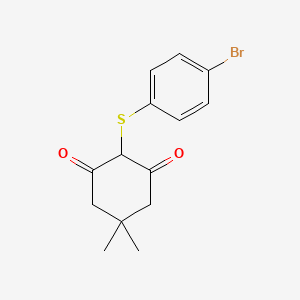

2-((4-bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione

CAS No.:

Cat. No.: VC10820983

Molecular Formula: C14H15BrO2S

Molecular Weight: 327.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15BrO2S |

|---|---|

| Molecular Weight | 327.24 g/mol |

| IUPAC Name | 2-(4-bromophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione |

| Standard InChI | InChI=1S/C14H15BrO2S/c1-14(2)7-11(16)13(12(17)8-14)18-10-5-3-9(15)4-6-10/h3-6,13H,7-8H2,1-2H3 |

| Standard InChI Key | NYIVFEZIZAEDTK-UHFFFAOYSA-N |

| SMILES | CC1(CC(=O)C(C(=O)C1)SC2=CC=C(C=C2)Br)C |

| Canonical SMILES | CC1(CC(=O)C(C(=O)C1)SC2=CC=C(C=C2)Br)C |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 2-(4-bromophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione, reflects its core structure: a cyclohexane ring fused with two ketone groups (1,3-dione) and substituted with a dimethyl group at the 5-position and a 4-bromophenylthio moiety at the 2-position. The presence of the bromine atom introduces steric and electronic effects, while the thioether group enhances potential for nucleophilic substitution or oxidation reactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 327.24 g/mol |

| Canonical SMILES | CC1(CC(=O)C(C(=O)C1)SC2=CC=C(C=C2)Br)C |

| InChI Key | NYIVFEZIZAEDTK-UHFFFAOYSA-N |

| PubChem CID | 711433 |

The planar cyclohexanedione core facilitates conjugation, while the bromophenylthio group introduces asymmetry, influencing crystallization behavior and solubility in polar solvents.

Synthetic Routes and Mechanistic Insights

While no explicit synthesis protocol for 2-((4-bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione is documented in peer-reviewed literature, analogous compounds suggest a plausible pathway involving Rh(II)-catalyzed reactions. For example, Rh(OAc)-mediated coupling of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates has been demonstrated for structurally related 2-arylimino-6,7-dihydrobenzo[d] oxathiol-4(5H)-ones . Adapting this method, the target compound could hypothetically form via the following steps:

-

Preparation of 5,5-Dimethylcyclohexane-1,3-dione: Cyclohexane-1,3-dione derivatives are typically synthesized via Claisen condensation of diketene with ketones under acidic conditions.

-

Diazo Group Introduction: Treatment with diazomethane or similar reagents generates the 2-diazo intermediate, a key electrophilic species.

-

Rh-Catalyzed Coupling: Reaction with 4-bromophenyl isothiocyanate in acetone at 60°C in the presence of Rh(OAc) (0.01 eq) facilitates C–S bond formation, with nitrogen gas as the sole byproduct .

This mechanism likely proceeds via rhodium-stabilized carbene intermediates, which undergo nucleophilic attack by the sulfur atom of the isothiocyanate . The reaction’s efficiency (yields >80% for analogs) and mild conditions make it scalable for laboratory synthesis .

Physicochemical and Spectral Properties

Spectral Characterization

While direct spectral data for 2-((4-bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione are unavailable, analogs provide insight:

-

H NMR: Expected signals include aromatic protons (δ 7.50–6.92 ppm for bromophenyl), methyl groups (δ 1.19–1.20 ppm), and cyclohexanedione protons (δ 2.00–2.82 ppm) .

-

C NMR: Key resonances would correspond to carbonyl carbons (δ 190–195 ppm), aromatic carbons (δ 113–147 ppm), and quaternary carbons (δ 34–42 ppm).

-

IR Spectroscopy: Strong absorptions near 1645 cm (C=O stretching) and 750–850 cm (C–Br bending).

Table 2: Predicted Spectral Peaks

| Spectrum Type | Key Peaks |

|---|---|

| H NMR | δ 1.19 (s, 6H, CH), δ 7.49 (d, 2H, Ar–H) |

| C NMR | δ 195.5 (C=O), δ 133.1 (C–Br) |

| IR | 1645 cm (C=O), 818 cm (C–Br) |

Comparative Analysis with Structural Analogs

Table 3: Comparison with Analogous Compounds

| Compound Name | Key Structural Differences | Reactivity Implications |

|---|---|---|

| 2-(4-Chlorophenyl)thio-5,5-dimethylcyclohexane-1,3-dione | Cl vs. Br substitution | Reduced steric hindrance |

| 2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione | Amino group replaces thioether | Enhanced nucleophilicity |

| 2-(4-Bromophenyl)-2-oxoethyl-5,5-dimethylcyclohexane-1,3-dione | Oxoethyl instead of thioether | Altered redox stability |

The bromine atom in 2-((4-bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione confers distinct electronic effects compared to chlorine or amino analogs, potentially improving electrophilic aromatic substitution kinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume